均香豆胺-d10 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

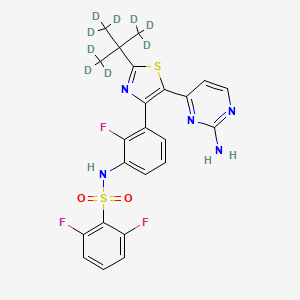

Homoveratrylamine-d10 Hydrochloride is a stable isotope labelled compound . It is a methylated metabolite of Dopamine, a potent inhibitor of brain mitochondrial respiration used in Parkinson’s disease studies .

Synthesis Analysis

The synthesis of Homoveratrylamine-d10 Hydrochloride involves the cyclization of diamides obtained from homoveratrylamine and a series of dibasic fatty acids . The synthetic method proposed was performed in one flask in two steps with yields of 86% and 79% .Molecular Structure Analysis

The molecular structure of Homoveratrylamine-d10 Hydrochloride was confirmed using IR and NMR spectra and an x-ray crystal structure analysis .Chemical Reactions Analysis

Homoveratrylamine-d10 Hydrochloride is prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .科学研究应用

Synthesis of Bis-Tetrahydroisoquinolines

Homoveratrylamine is used in the synthesis of bis-tetrahydroisoquinolines, which are prepared starting from homoveratrylamine and dicarboxylic acids using the Bischler–Napieralski reaction . These compounds have significant potential in the development of new types of biologically active compounds .

Creation of Isoquinoline Derivatives

Isoquinoline derivatives, which include a multitude of highly effective biologically active compounds and drugs, can be created using homoveratrylamine . The development of convenient synthetic methods for these derivatives is a key issue in the creation of new types of biologically active compounds .

3. Preparation of Pyrido- and [1, 4]-Oxazinoisoquinolines Homoveratrylamine is used in the preparation of pyrido- and [1, 4]-oxazinoisoquinolines . These compounds are synthesized from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .

Synthesis of the Alkaloid Corydaldine

The alkaloid corydaldine, along with a series of intermediates, can be prepared from homoveratrylamine and dibasic acids . This process also uses the Bischler–Napieralski reaction .

Development of New Synthetic Pathways

Homoveratrylamine can be used in the development of effective synthetic pathways to previously unknown compounds with useful properties . This includes heterocyclic compounds such as isoquinoline derivatives .

Preparation of Homo-Veratric Acid-Imprinted Polymers

A bulk polymerization method can be used to prepare homo-veratric acid (3,4-dimethoxyphenylacetic acid)-imprinted polymers from eight basic monomers in the presence of homoveratric acid . This method is efficient and easy to use .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Homoveratrylamine-d10 Hydrochloride involves the reduction of Homoveratrylamine-d10 followed by the addition of hydrochloric acid.", "Starting Materials": ["Homoveratrylamine-d10", "Lithium Aluminum Hydride", "Ethyl Acetate", "Hydrochloric Acid"], "Reaction": [ "1. Homoveratrylamine-d10 is dissolved in dry ethyl acetate.", "2. Lithium Aluminum Hydride is added to the solution and the mixture is stirred for several hours.", "3. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure.", "4. The resulting residue is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2.", "5. The solution is then evaporated to dryness and the resulting solid is Homoveratrylamine-d10 Hydrochloride." ] } | |

CAS 编号 |

1398065-73-0 |

产品名称 |

Homoveratrylamine-d10 Hydrochloride |

分子式 |

C10H16ClNO2 |

分子量 |

227.754 |

IUPAC 名称 |

2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |

InChI 键 |

WIOOTMZLCZPTDW-OCNRKMBFSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl |

同义词 |

3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

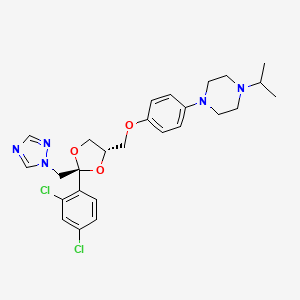

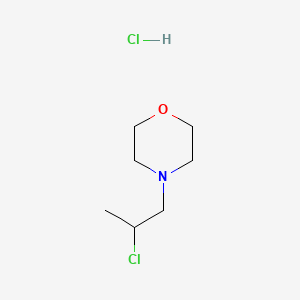

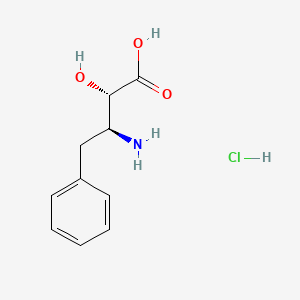

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)